molecular formula C18H33N3 B4539391 N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-methylphenyl)methyl]propane-1,3-diamine

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-methylphenyl)methyl]propane-1,3-diamine

Cat. No.: B4539391
M. Wt: 291.5 g/mol
InChI Key: DMLQEPMGSWFZQX-UHFFFAOYSA-N
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Description

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-methylphenyl)methyl]propane-1,3-diamine is an organic compound with the molecular formula C10H25N3. It is also known by other names such as Bis(3-dimethylamino-1-propyl)amine and N,N,N’,N’-Tetramethyldipropylenetriamine . This compound is a colorless to pale yellow liquid with a characteristic amine odor .

Preparation Methods

The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-methylphenyl)methyl]propane-1,3-diamine involves multiple steps. One common method includes the reaction of 1,3-propanediamine with bromomethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then reacted with 3-aminopropylamine through a nucleophilic substitution reaction to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-methylphenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted amines and related derivatives .

Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-methylphenyl)methyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity . It can also participate in chemical reactions that alter the structure and function of biomolecules .

Comparison with Similar Compounds

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-methylphenyl)methyl]propane-1,3-diamine is unique compared to similar compounds due to its specific structure and functional groups. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-methylphenyl)methyl]propane-1,3-diamine .

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-methylphenyl)methyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3/c1-17-10-6-7-11-18(17)16-21(14-8-12-19(2)3)15-9-13-20(4)5/h6-7,10-11H,8-9,12-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLQEPMGSWFZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CCCN(C)C)CCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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